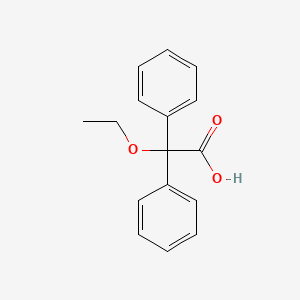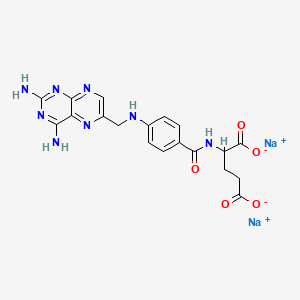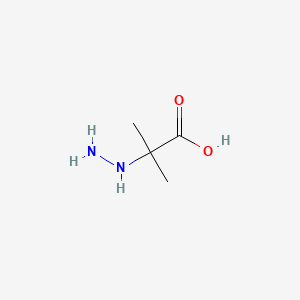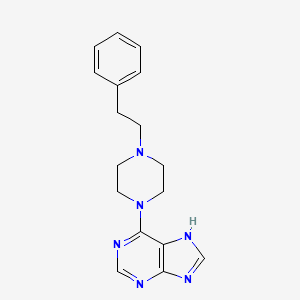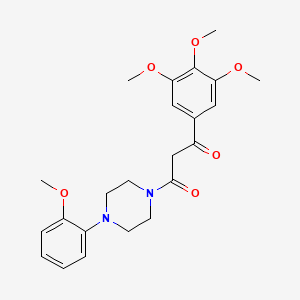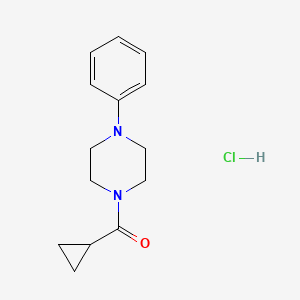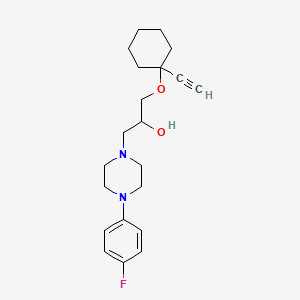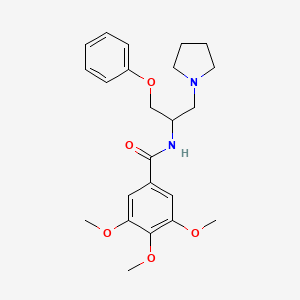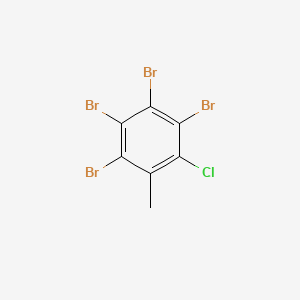
2,3,4,5-Tetrabromo-6-chlorotoluene
Übersicht
Beschreibung
2,3,4,5-Tetrabromo-6-chlorotoluene is a chemical compound with the molecular formula C7H3Br4Cl . It has a molecular weight of 442.168 . The compound is achiral, meaning it does not exhibit chirality . The systematic names for this compound include 1,2,3,4-Tetrabromo-5-chloro-6-methylbenzene and Benzene, 1,2,3,4-tetrabromo-5-chloro-6-methyl- .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrabromo-6-chlorotoluene can be represented by the SMILES notation: CC1=C(Br)C(Br)=C(Br)C(Br)=C1Cl . This notation provides a way to represent the structure using ASCII strings. The InChI representation is: InChI=1S/C7H3Br4Cl/c1-2-3(8)4(9)5(10)6(11)7(2)12/h1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Properties
2,3,4,5-Tetrabromo-6-chlorotoluene is involved in complex chemical reactions due to its active bromine sites. For instance, 2,3,4,5-Tetrakis(dimethylsilyl)thiophene was synthesized by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane, showcasing the reactivity of tetrabromothiophene (a compound closely related to 2,3,4,5-Tetrabromo-6-chlorotoluene) in organometallic chemistry. The resulting compound's electronic properties were significantly influenced by the dimethylsilyl groups, affecting the thiophene ring's structure and properties, as evidenced by molecular orbital calculations and UV spectroscopy (Kyushin, Matsuura, & Matsumoto, 2006).
Analytical Methodologies and Environmental Analysis
2,3,4,5-Tetrabromo-6-chlorotoluene is also significant in analytical chemistry and environmental sciences. The development and optimization of analytical methodologies for detecting brominated flame retardants in sediments and suspended particulate matter have been crucial, especially due to increasing legislation on such compounds. For instance, an analytical procedure was optimized for determining several brominated flame retardants, including variants of tetrabromo-chlorotoluene, along with polybrominated diphenyl ethers in environmental samples. The methodology involved pressurized liquid extraction and gas chromatography-mass spectrometry, demonstrating the importance of these compounds in environmental monitoring and regulation (López, Brandsma, Leonards, & de Boer, 2011).
Catalysis and Chemical Reactions
The compound is also a key player in catalysis and chemical synthesis. For example, the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile over alumina-supported V2O5 catalysts involved derivatives of chlorotoluene. Density Functional Theory (DFT) computations suggested a Mars–van Krevelen type of redox mechanism, where the catalyst interacts with the chlorotoluene derivative to produce the desired product. This study not only shows the reactivity of such compounds but also their role in catalysis and the development of industrial chemical processes (Dwivedi, Sharma, Sisodiya, Batra, & Prasad, 2017).
Wirkmechanismus
Target of Action
It is known that brominated flame retardants, which this compound is a part of, are often added to diverse materials such as electrical and electronic equipment, textiles, and building materials to slow down or even suppress combustion .
Mode of Action
It is known that γ-proteobacteria in marine environments produce a similar compound, 3,3’,5,5’-tetrabromo-2,2’-biphenol (4-bp), which kills or inhibits various phytoplankton by suppressing mitochondrial quinone synthesis . This action cascades to many other key metabolic processes in algae .
Biochemical Pathways
The related compound 4-bp, produced by γ-proteobacteria, is known to suppress mitochondrial quinone synthesis in various phytoplankton .
Pharmacokinetics
It is known that brominated flame retardants, which this compound is a part of, have been found in human tissues , indicating that they can be absorbed and distributed in the body.
Result of Action
It is known that brominated flame retardants, which this compound is a part of, have potential toxicity .
Action Environment
The action, efficacy, and stability of 2,3,4,5-Tetrabromo-6-chlorotoluene can be influenced by various environmental factors. For example, the related compound 4-BP was found to cause changes in the overall phytoplankton community structure in near in situ simulated algal blooms in seawater, even at low concentrations . Further analysis of gene sequences and 2750 whole-genome sequences confirmed the widespread presence of 4-BP synthesis genes among different bacterial members in global oceans , suggesting that it could be a widely used bacterial tool in the antagonistic relationship between bacteria and algae .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromo-5-chloro-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br4Cl/c1-2-3(8)4(9)5(10)6(11)7(2)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWTOJJASZOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192686 | |
| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39569-21-6 | |
| Record name | Tetrabromo-o-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39569-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039569216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrabromo-6-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-Tetrabromo-6-chlorotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W4CS95JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






